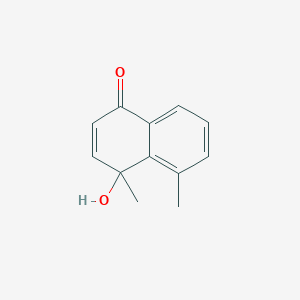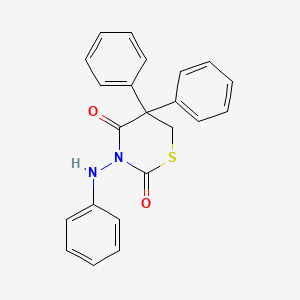![molecular formula C11H18O B14345063 [2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol CAS No. 104178-25-8](/img/structure/B14345063.png)
[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol is an organic compound with the molecular formula C10H16O It is a cyclohexanol derivative characterized by the presence of a methylene group and a prop-1-en-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclohexanone derivative with a methylene donor and a prop-1-en-2-yl group source. The reaction is often carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF). The reaction mixture is then subjected to reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The methylene and prop-1-en-2-yl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexanol derivatives.
Scientific Research Applications
[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of [2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Carvone: A structurally similar compound with a methylene group and a prop-1-en-2-yl substituent.
Menthol: Another cyclohexanol derivative with similar structural features but different substituents.
Linalool: A terpene alcohol with a similar cyclohexane backbone.
Uniqueness
[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
104178-25-8 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2-methylidene-5-prop-1-en-2-ylcyclohexyl)methanol |
InChI |
InChI=1S/C11H18O/c1-8(2)10-5-4-9(3)11(6-10)7-12/h10-12H,1,3-7H2,2H3 |
InChI Key |
WFGQNCRYBWGBFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1CCC(=C)C(C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)
![Nonanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14344998.png)
![1-[(2,3-Dihydro-1,4-benzodithiin-2-yl)methyl]piperidine](/img/structure/B14345005.png)

![3,5-Bis[2-(methylcarbamothioyl)hydrazinylidene]pentanoic acid](/img/structure/B14345036.png)
![1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14345039.png)
![1-[(Butan-2-yl)oxy]pentane](/img/structure/B14345042.png)


![2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate](/img/structure/B14345050.png)

![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)

